molecular formula C24H29N3O4S B12467782 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B12467782
M. Wt: 455.6 g/mol
InChI Key: FKRACDLBJRVZIO-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps. The synthetic route often starts with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The benzamide moiety is then attached through a series of reactions involving various reagents and catalysts. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The azepane ring can be reduced using suitable reducing agents.

    Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide include:

These compounds share structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O4S

Molecular Weight

455.6 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C24H29N3O4S/c1-3-14-25-24(29)20-10-6-7-11-21(20)26-23(28)19-13-12-18(2)22(17-19)32(30,31)27-15-8-4-5-9-16-27/h3,6-7,10-13,17H,1,4-5,8-9,14-16H2,2H3,(H,25,29)(H,26,28)

InChI Key

FKRACDLBJRVZIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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